molecular formula C16H20N4O3 B2457805 4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1797873-35-8

4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2457805
CAS No.: 1797873-35-8
M. Wt: 316.361
InChI Key: QLXRCTKJZDFBJK-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure incorporates two key pharmacophores: a benzamide scaffold and a 1,2,4-oxadiazole ring. The benzamide moiety is a common feature in many biologically active compounds and pharmaceuticals . The 1,2,4-oxadiazole heterocycle is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of reported biological activities and its valuable bioisosteric properties, often serving as a stable replacement for ester or amide functionalities . This compound is intended for use as a research chemical by qualified scientists. It serves as a valuable building block or intermediate for the synthesis of more complex molecules, as well as a chemical tool for probing biological systems and identifying new therapeutic targets. The inclusion of the 3-methoxypyrrolidine group is a common strategy in drug design to influence the molecule's stereoelectronic properties and optimize its interaction with biological targets . Researchers can utilize this compound in various in vitro assays to investigate its potential pharmacological properties. All studies must be conducted in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review all relevant safety data sheets before handling.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-18-15(23-19-11)9-17-16(21)12-3-5-13(6-4-12)20-8-7-14(10-20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXRCTKJZDFBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Key Features:

  • Pyrrolidine moiety: Contributes to the compound's ability to interact with various biological targets.
  • Oxadiazole ring: Known for enhancing biological activity, particularly in antiparasitic and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known to exhibit broad-spectrum antiparasitic properties, while the pyrrolidine component may enhance binding affinity to target receptors or enzymes.

Target Interactions

  • Enzymatic inhibition: The compound may inhibit enzymes involved in metabolic pathways of parasites, leading to reduced viability.
  • Receptor modulation: It can modulate receptor activities that are crucial for cellular signaling in various disease states.

Biological Activity and Efficacy

Recent studies have reported on the efficacy of compounds containing similar structural motifs. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various parasitic infections:

CompoundActivityIC50 (µM)Target
Compound 19Antitrypanosomal0.5Trypanosoma brucei
Compound 24Antileishmanial0.8Leishmania infantum
Compound 27Antimalarial0.1Plasmodium falciparum

These findings suggest that the incorporation of the oxadiazole group into the structure significantly enhances biological activity against these pathogens .

Study on Antiparasitic Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the nitrogen and carbon positions could lead to significant increases in antiparasitic activity. The compound was part of a library screened for activity against Trypanosoma brucei, yielding promising results with low toxicity profiles .

In Vivo Studies

In vivo experiments using rodent models have shown that compounds similar to This compound can effectively reduce inflammation and swelling in arthritic models. These studies highlight the potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance potency include:

  • Alkyl substitutions on the pyrrolidine ring: Increase lipophilicity and improve membrane permeability.
  • Variations in the oxadiazole group: Altering substituents can enhance selectivity towards specific biological targets.

Q & A

Q. Table 1: Synthetic Optimization Examples

StepConditionsYield RangeReference
Oxadiazole CyclizationPOCl₃, reflux, 4 h60–75%
Benzamide CouplingDMF, Et₃N, rt, 12 h50–65%
Microwave-Assisted100°C, 30 min80–85%

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at pyrrolidine C3) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., weak C–H⋯N hydrogen bonds) using SHELX software for refinement .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Modification :
    • Vary the methoxy group on pyrrolidine to assess steric/electronic effects on target binding .
    • Replace the oxadiazole methyl group with halogen or aryl groups to enhance lipophilicity .
  • Functional Assays :
    • Test inhibitory activity against enzymes (e.g., urease, acetylcholinesterase) using kinetic assays .
    • Evaluate antibacterial potency via MIC (minimum inhibitory concentration) assays .

Q. Table 2: Bioactivity Data from Analogues

TargetActivity (IC₅₀/EC₅₀)Structural Feature Linked to ActivityReference
Urease8.2 µMOxadiazole-thiazole hybrid
FLAP (5-lipoxygenase)<10 nMOxadiazole-piperidine substitution
Antibacterial (S. aureus)4 µg/mLPresence of furan-thiazole moiety

Advanced: How can researchers resolve contradictions between predicted and observed bioactivity?

Methodological Answer:

  • Intermolecular Interaction Analysis : Use X-ray crystallography or molecular docking to identify unanticipated interactions (e.g., C–H⋯π stacking in crystal structures) .
  • Solubility/Permeability Testing : Address discrepancies by measuring logP and membrane permeability (e.g., PAMPA assay) .
  • Metabolite Profiling : Identify in vivo degradation products via LC-MS to explain reduced activity .

Advanced: What computational strategies predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize targets with high complementarity to the oxadiazole and benzamide motifs .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to known enzyme active sites (e.g., FLAP inhibitors) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to validate target engagement .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the oxadiazole ring. Store at –20°C in anhydrous DMSO or desiccated powder form .
  • Degradation Signs : Discoloration (yellowing) or precipitation in solution indicates decomposition .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL to handle twinning (common in oxadiazole derivatives) by refining against HKLF5 data .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯O bonds) to explain conformational rigidity .

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